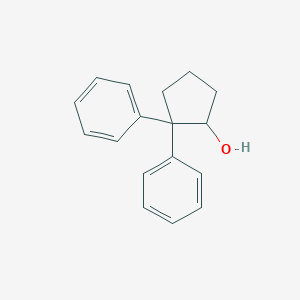
2,2-Diphenylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-2,2-Diphenylcyclopentanol is a chiral alcohol compound characterized by a cyclopentane ring substituted with two phenyl groups and a hydroxyl group. This compound is notable for its optical activity, existing as the ®-enantiomer, which means it rotates plane-polarized light in a specific direction. The presence of the phenyl groups and the hydroxyl group makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: ®-(-)-2,2-Diphenylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2,2-diphenylcyclopentanone using a chiral reducing agent. This reduction process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-2,2-diphenylcyclopentanol may involve the use of large-scale reduction processes with optimized reaction conditions to maximize yield and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to achieving high selectivity for the ®-enantiomer.
化学反应分析
Types of Reactions: ®-(-)-2,2-Diphenylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-diphenylcyclopentanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2,2-diphenylcyclopentane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 2,2-Diphenylcyclopentanone
Reduction: 2,2-Diphenylcyclopentane
Substitution: 2,2-Diphenylcyclopentyl chloride
科学研究应用
®-(-)-2,2-Diphenylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which ®-(-)-2,2-diphenylcyclopentanol exerts its effects depends on the specific reactions it undergoes. In general, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The phenyl groups can engage in π-π interactions and contribute to the compound’s overall stability and reactivity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it useful in enantioselective synthesis and catalysis.
相似化合物的比较
(S)-(+)-2,2-Diphenylcyclopentanol: The enantiomer of ®-(-)-2,2-diphenylcyclopentanol, which rotates plane-polarized light in the opposite direction.
2,2-Diphenylcyclopentanone: The ketone form of the compound, which lacks the hydroxyl group.
2,2-Diphenylcyclopentane: The fully reduced form of the compound, which lacks both the hydroxyl and carbonyl groups.
Uniqueness: ®-(-)-2,2-Diphenylcyclopentanol is unique due to its chiral nature and the presence of both phenyl groups and a hydroxyl group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral recognition studies. Its ability to participate in a variety of chemical reactions further enhances its utility in research and industrial applications.
属性
IUPAC Name |
2,2-diphenylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFASEURNPWTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
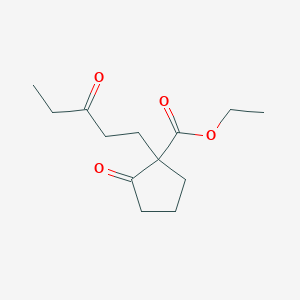
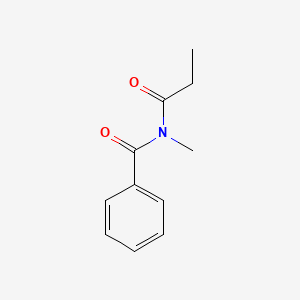
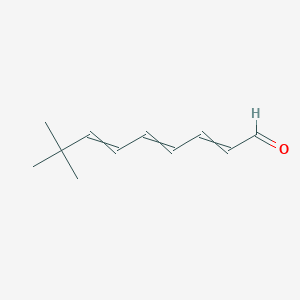
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
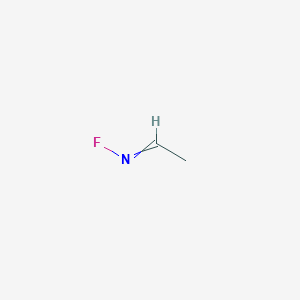
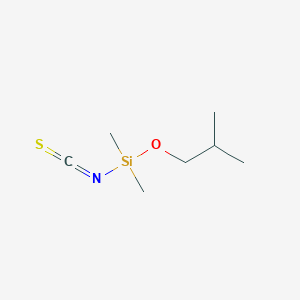
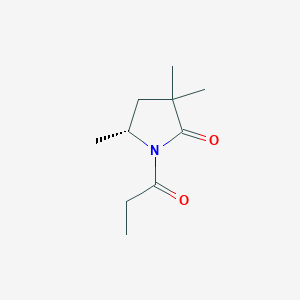

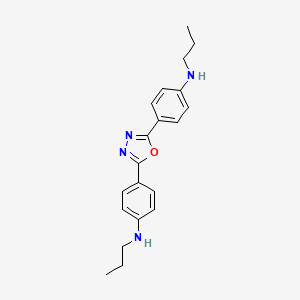
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
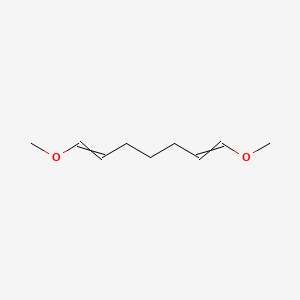
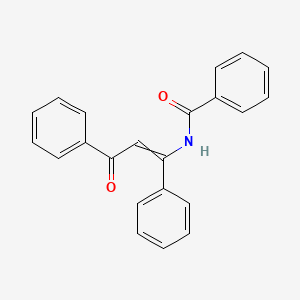

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
